Bis(ethylsulfonyl)methane

Description

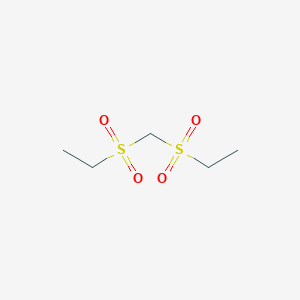

Structure

3D Structure

Properties

CAS No. |

1070-92-4 |

|---|---|

Molecular Formula |

C5H12O4S2 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

1-(ethylsulfonylmethylsulfonyl)ethane |

InChI |

InChI=1S/C5H12O4S2/c1-3-10(6,7)5-11(8,9)4-2/h3-5H2,1-2H3 |

InChI Key |

BRPOLULJMDJSOG-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CS(=O)(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for Bis Ethylsulfonyl Methane

Primary Synthetic Routes to Bis(ethylsulfonyl)methane

The principal methods for preparing this compound are centered around two main approaches: the reaction of halogenated methane (B114726) precursors with sulfur nucleophiles and the oxidation of bis(ethylthio)methane (B14574).

A fundamental approach to forming the carbon-sulfur bonds in bis(alkylsulfonyl)alkanes involves the nucleophilic substitution of halides on a methane derivative. This route typically uses a dihalomethane, such as dichloromethane (B109758) or dibromomethane, as the one-carbon source.

The general reaction involves treating the dihalomethane with two equivalents of an ethyl-sulfur nucleophile. A common nucleophile for this purpose is sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na). The reaction proceeds via a double nucleophilic substitution, where the sulfinate anion displaces both halogen atoms to form the two C-S bonds directly, yielding this compound.

Alternatively, ethanethiol (B150549) can be used as the nucleophile in the presence of a strong base, such as potassium hydroxide (B78521), to form the bis(ethylthio)methane intermediate. This intermediate must then be oxidized to afford the final this compound product. For instance, a similar synthesis for bis(cyclohexylsulfonyl)methane (B13831627) involves reacting cyclohexylthiol with methylene (B1212753) chloride in the presence of potassium hydroxide in ethanol (B145695) . This two-step approach, involving initial C-S bond formation followed by oxidation, is a frequently employed strategy in sulfone synthesis.

The most direct and widely documented method for synthesizing this compound and its analogues is the oxidation of the corresponding thioether, bis(ethylthio)methane. This method is often preferred due to the high yields and relatively clean reaction profiles.

The oxidation process requires a potent oxidizing agent to convert the divalent sulfur atoms of the thioether into the hexavalent sulfonyl groups. Hydrogen peroxide (H₂O₂) is the most commonly used oxidant for this transformation due to its effectiveness, low cost, and environmentally benign byproduct (water). The reaction is typically carried out in an acidic medium, such as acetic acid, which facilitates the oxidation process. osti.govresearchgate.net A study on the synthesis of the related compound bis(methylsulfonyl)methane (B157166) reported a yield of 82% when oxidizing bis(methylthio)methane (B156853) with hydrogen peroxide in acetic acid at 55°C for 3 hours researchgate.net. Similarly, the oxidation of bis(phenylsulfinyl)methane to its sulfonyl derivative using 30% hydrogen peroxide in methanol (B129727) or ethanol achieves yields greater than 90% within 12-24 hours at room temperature .

The oxidation proceeds in a stepwise manner, first converting the thioether to the corresponding bis(ethylsulfinyl)methane (a sulfoxide) and then further oxidizing the sulfoxide (B87167) to the final this compound (a sulfone). osti.gov Careful control of the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, is crucial to ensure complete oxidation and prevent the formation of partially oxidized intermediates.

Table 1: Oxidation Conditions for Bis(thioalkane)methane Derivatives

| Precursor | Oxidant | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Bis(methylthio)methane | Hydrogen Peroxide | Acetic Acid | 55°C | 3 h | 82% | researchgate.net |

| Bis(ethylthio)methane | Hydrogen Peroxide | Acetic Acid | - | - | - | osti.gov |

| Bis(phenylsulfinyl)methane | Hydrogen Peroxide (30%) | Methanol/Ethanol | Room Temp. | 12-24 h | >90% | |

| Bis(cyclohexylthio)methane | Hydrogen Peroxide (30%) | Ethanol/H₂O | 45-50°C | 6 h | - |

Note: Data for bis(ethylthio)methane was mentioned in the context of preparing the sulfoxide intermediate; specific yield and conditions for full oxidation to the sulfone were not detailed in the available source.

Beyond the primary routes, other synthetic strategies are being explored for the formation of sulfones. While not always documented specifically for this compound, these methods represent potential alternative pathways. One such method involves the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base to form bis(methylsulfonyl)peroxide, which is a related sulfonyl compound . This suggests that ethylsulfonyl chloride could potentially be used in similar reactions to access ethylsulfonyl-containing structures.

Another approach in organosulfur chemistry involves the use of sulfonyl-stabilized carbanions in alkylation reactions. Anions of bis(methylsulfonyl)methane are known to be effective nucleophiles in various chemical transformations acs.org. This reactivity could potentially be harnessed in reverse, where a suitable one-carbon electrophile is reacted with an ethylsulfonyl-containing nucleophile.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include the solvent system, the choice of catalyst, and the use of additives.

The choice of solvent can significantly impact the synthesis of this compound, affecting reactant solubility, reaction rates, and product isolation. In the oxidation of thioether precursors, protic solvents like acetic acid and alcohols (methanol, ethanol) are commonly employed. osti.govresearchgate.net Acetic acid not only serves as a solvent but also creates an acidic environment that can activate the hydrogen peroxide oxidant osti.govresearchgate.net. Ethanol and methanol are effective solvents for the oxidation of similar sulfoxides, leading to high yields of the corresponding sulfones .

For syntheses involving nucleophilic substitution on halogenated methanes, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often advantageous as they can accelerate the reaction rates google.com. In the synthesis of analogous bis(indolyl)methanes, solvent choice was shown to be critical, with acetonitrile (B52724) and aqueous polyethylene (B3416737) glycol (PEG-400) systems providing superior yields compared to other solvents researchgate.net. The optimal solvent system balances reactant solubility and catalytic activity to drive the reaction to completion efficiently.

The use of catalysts and additives can enhance the rate and selectivity of synthetic routes to this compound. In the oxidation of thioethers with hydrogen peroxide, transition metal catalysts are often employed to increase the reaction's efficiency.

Sodium tungstate (B81510) (Na₂WO₄) is a well-established and effective catalyst for H₂O₂-mediated oxidations of sulfides to sulfones. For example, the synthesis of bis(cyclohexylsulfonyl)methane utilizes sodium tungstate to catalyze the oxidation of the thioether intermediate at a moderate temperature of 45–50°C . The tungstate catalyst forms a peroxotungstate species in the presence of H₂O₂, which is a more powerful oxidizing agent.

In synthetic routes that begin with a thiol and a dihalomethane, the addition of a base is essential. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is required to deprotonate the thiol, forming a thiolate anion . This highly nucleophilic thiolate is then able to efficiently displace the halide from the methane precursor to form the C-S bonds of the bis(ethylthio)methane intermediate.

Table 2: Catalysts and Additives in the Synthesis of Bis(alkylsulfonyl)alkanes

| Synthetic Step | Compound Type | Catalyst/Additive | Function | Reference |

|---|---|---|---|---|

| Oxidation | Bis(cyclohexylthio)methane | Sodium Tungstate | Catalyzes H₂O₂ oxidation | |

| C-S Bond Formation | Bis(cyclohexylthio)methane | Potassium Hydroxide (KOH) | Base to deprotonate thiol | |

| Diazotization | Bis(cyclohexylsulfonyl)methane | Sodium Hydroxide (NaOH) | Base to deprotonate methane | |

| Electrophilic Substitution | Bis(indolyl)methanes | Sulfuric Acid / Lewis Acids | Acid catalyst | mdpi.comorientjchem.org |

An in-depth examination of the chemical compound this compound reveals a focus on its synthesis and the associated chemical principles. Research into this sulfone is centered on optimizing its production, understanding the underlying reaction dynamics, and developing more sustainable manufacturing processes.

Advanced Structural Characterization and Spectroscopic Investigations of Bis Ethylsulfonyl Methane

Solid-State Structural Determination of Bis(ethylsulfonyl)methane

The solid-state structure of a compound is fundamental to understanding its physical and chemical properties. Techniques such as X-ray crystallography and powder X-ray diffraction provide invaluable insights into the atomic arrangement, conformation, and intermolecular interactions within a crystal lattice.

Powder X-ray Diffraction Studies of Polymorphism in this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science. Each polymorph possesses a distinct crystal structure and, consequently, different physical properties. Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing different polymorphic forms.

There are no published PXRD studies specifically investigating polymorphism in this compound. Such a study would involve analyzing the diffraction patterns of samples crystallized under various conditions (e.g., different solvents, temperatures, or pressures). The resulting diffraction patterns, which are unique fingerprints of the crystalline phase, would reveal the presence of any polymorphs.

Solution-Phase Conformational and Dynamic Studies of this compound

The behavior of molecules in solution, including their conformation and dynamic processes, is crucial for understanding their reactivity and interactions in a liquid medium. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for these investigations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Detailed NMR spectroscopic data for the conformational elucidation of this compound are not extensively reported in the surveyed literature. While synthesis papers for related compounds may contain basic ¹H or ¹³C NMR data for characterization, in-depth studies using advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which are used to determine through-space proximity of atoms and thus deduce preferred conformations in solution, have not been found for this specific compound. A study on the condensation reaction of benzaldehyde (B42025) and this compound does mention NMR analysis, but focuses on the reaction products rather than the starting material's conformation. acs.org

Dynamic NMR Investigations of Rotational Barriers in this compound

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds. By analyzing the changes in NMR spectra at variable temperatures, it is possible to calculate the energy barriers for these dynamic processes.

No specific studies using dynamic NMR to investigate the rotational barriers around the C-S bonds in this compound have been identified in the literature. Such an investigation would provide quantitative data on the energetic landscape of its conformational isomers in solution. Studies on other sulfonamides have explored rotational barriers around S-N bonds, demonstrating the utility of the technique for quantifying such dynamic behavior. chemrxiv.orgrsc.org

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on Chiral Derivatives (if applicable)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption and refraction, respectively, of left and right circularly polarized light. For these techniques to be applicable, the molecule under investigation, or a derivative thereof, must be chiral.

This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. To apply these techniques, it would be necessary to synthesize a chiral derivative. There are no reports in the reviewed literature describing the synthesis or chiroptical analysis of chiral derivatives of this compound. Studies on other chiral sulfones and helicenes demonstrate how oxidation state and molecular structure influence their chiroptical properties, providing a framework for how such studies on derivatives of this compound could be approached. nii.ac.jpresearchgate.netacs.org

Vibrational Spectroscopic Investigations of this compound

Infrared (IR) Spectroscopic Analysis of Functional Group Vibrations

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. While a specific, publicly available IR spectrum for pure this compound is not readily found in the reviewed literature, the expected characteristic absorption bands can be predicted based on the known vibrational frequencies of its constituent functional groups and by comparison with analogous molecules like bis(methylsulfonyl)methane (B157166).

The key functional groups in this compound, (CH₃CH₂SO₂)₂CH₂, are the ethyl (CH₃CH₂-), sulfonyl (SO₂), and methylene (B1212753) (-CH₂-) groups. The expected IR absorption bands are detailed below:

Sulfonyl (SO₂) Group Vibrations: The most prominent bands in the IR spectrum of a sulfone are due to the stretching vibrations of the SO₂ group. These are expected to appear as two distinct, strong absorption bands:

An asymmetric stretching vibration (ν_as(SO₂)) typically found in the range of 1350-1300 cm⁻¹.

A symmetric stretching vibration (ν_s(SO₂)) typically observed in the range of 1160-1120 cm⁻¹. The presence of two electron-withdrawing sulfonyl groups attached to the same carbon atom can influence the exact position of these bands. For comparison, in solid bis(methylsulfonyl)methane, these bands are observed, confirming the characteristic range for the sulfonyl group in similar structures. nih.govresearchgate.net

C-H Stretching Vibrations: The ethyl groups and the central methylene bridge will give rise to C-H stretching vibrations, typically observed in the 3000-2850 cm⁻¹ region.

Asymmetric and symmetric stretching of the methyl (CH₃) and methylene (CH₂) groups will appear in this range.

C-H Bending Vibrations: The bending (deformation) vibrations of the methyl and methylene groups are expected in the 1470-1370 cm⁻¹ region. These include scissoring, wagging, and twisting modes.

C-S Stretching Vibrations: The stretching of the carbon-sulfur bond is expected to produce weak to medium bands in the 800-600 cm⁻¹ region.

A hypothetical data table for the expected major IR absorption bands of this compound is presented below, based on established correlation tables and data from related sulfone compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| Ethyl/Methylene (C-H) | Stretching | 3000 - 2850 | Medium-Strong |

| Ethyl/Methylene (C-H) | Bending/Deformation | 1470 - 1370 | Medium |

| Carbon-Sulfur (C-S) | Stretching | 800 - 600 | Weak-Medium |

Raman Spectroscopic Studies for Structural Fingerprinting of this compound

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the non-polar S-O bonds in the sulfonyl groups are expected to produce a particularly strong and characteristic Raman signal. This makes Raman spectroscopy an excellent tool for "fingerprinting" the molecule.

Key expected Raman shifts for this compound include:

Symmetric SO₂ Stretch: This vibration is anticipated to be very strong in the Raman spectrum, likely appearing in the 1160-1120 cm⁻¹ range.

C-S Stretch: The carbon-sulfur stretching vibrations are also expected to be prominent in the Raman spectrum.

C-C and C-H Vibrations: The hydrocarbon backbone of the ethyl groups will also produce characteristic signals.

While dedicated Raman spectroscopic studies on this compound are not widely published, research on related compounds like di(methylsulfonyl) ethane (B1197151) has utilized Raman spectroscopy to study decomposition pathways and identify intermediate radicals. researchgate.net This highlights the potential of the technique for detailed structural and stability analysis of sulfone compounds.

A comparative table of expected prominent peaks in IR and Raman spectra illustrates the complementary nature of these techniques for the analysis of this compound.

| Vibrational Mode | Expected IR Activity | Expected Raman Activity |

| SO₂ Asymmetric Stretch | Strong | Weak |

| SO₂ Symmetric Stretch | Strong | Very Strong |

| C-S Stretch | Weak-Medium | Strong |

| C-H Stretches | Medium-Strong | Medium |

Attenuated Total Reflectance (ATR) and Photoacoustic IR Spectroscopy Applications

Modern advancements in IR spectroscopy, such as Attenuated Total Reflectance (ATR) and Photoacoustic (PA) techniques, offer advantages for certain sample types, although specific applications to this compound are not documented in the reviewed literature.

Attenuated Total Reflectance (ATR) IR Spectroscopy: ATR-IR is a powerful technique that allows for the analysis of solid or liquid samples with minimal to no sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (like diamond or germanium). An IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a small distance into the sample, and absorption of this wave provides the IR spectrum. For this compound, which is a solid at room temperature, ATR would be an ideal method to obtain a high-quality IR spectrum without the need for preparing KBr pellets or mulls.

Photoacoustic (PA) IR Spectroscopy: In PA spectroscopy, the absorption of modulated IR radiation by a sample in a sealed chamber generates a periodic heat wave. This heat wave is transferred to a surrounding inert gas, causing it to expand and contract, which generates an acoustic wave that is detected by a microphone. The intensity of the acoustic signal is proportional to the IR absorption of the sample. PA spectroscopy is particularly useful for highly opaque or scattering solid samples and for depth profiling. For this compound, PA spectroscopy could be employed to study surface properties or analyze heterogeneous samples containing the compound.

Electronic Structure and Spectroscopic Properties of this compound

The electronic structure of this compound, specifically the energy levels of its valence and core electrons, can be investigated using electronic spectroscopy techniques. These methods provide insights into electronic transitions, bonding, and the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. Saturated alkanes and sulfones without chromophoric groups, like this compound, are generally not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions available (σ → σ*) require high energy and typically occur in the vacuum UV region (< 200 nm).

However, the introduction of a chromophore, such as a nitro group, can bring electronic transitions into the accessible UV-Vis range. For instance, studies on 4-nitrophenyl[bis(ethylsulfonyl)]methane have shown well-defined electronic spectra that are temperature-dependent. researchgate.net This demonstrates that while this compound itself may be transparent in the near-UV and visible regions, its derivatives can be readily studied by this technique to understand how substituents interact with the bis(ethylsulfonyl)methyl moiety. The electronic spectrum of the anion of 4-nitrophenyl[bis(ethylsulfonyl)]methane is also well-defined, making UV-Vis spectroscopy a valuable tool for studying the kinetics of proton abstraction from this carbon acid. researchgate.net

Photoelectron Spectroscopy (UPS/XPS) for Valence and Core Level Electronic Structure

Photoelectron spectroscopy (PES) is a powerful technique that directly measures the binding energies of electrons in a molecule, providing a direct map of the molecular orbital energy levels. The sample is irradiated with high-energy photons (X-rays for XPS, UV photons for UPS), causing the ejection of electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the core-level electrons and is highly element-specific. An XPS spectrum of this compound would show distinct peaks for the core electrons of Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p).

The S 2p peak would be of particular interest. The high oxidation state of sulfur (+6) in the sulfonyl group would result in a significant shift of the S 2p binding energy to higher values compared to sulfides or sulfoxides. This chemical shift provides direct evidence of the chemical environment of the sulfur atoms. For example, in studies of related sulfone-containing electrolyte additives, the S 2p spectrum is used to identify the presence of species like organic sulfides (ROSO₂Li) and inorganic sulfides (Li₂SO₃) based on their characteristic binding energies (around 168-169 eV and 163 eV, respectively). researchgate.net

The C 1s spectrum would be expected to show at least two resolved peaks: one for the carbon atoms of the ethyl groups and a separate, shifted peak for the central methylene carbon, which is bonded to two highly electronegative sulfonyl groups.

The O 1s peak would correspond to the oxygen atoms in the sulfonyl groups.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses lower energy UV photons and probes the valence molecular orbitals. The UPS spectrum of this compound would reveal the energy levels of the orbitals involved in C-H, C-C, C-S, and S-O bonding. While a specific UPS spectrum for this compound is not available, the spectrum of methane (B114726) shows two distinct ionization potentials corresponding to its valence orbitals. youtube.com By analogy, the more complex structure of this compound would lead to a more complex UPS spectrum, with bands corresponding to the ionization from the various σ-orbitals and the lone pair orbitals of the oxygen atoms.

A table summarizing the expected XPS data for this compound is presented below. The binding energy values are estimates based on data for related compounds.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Sulfur | S 2p | ~168-170 | High oxidation state of sulfur in the SO₂ group. |

| Carbon | C 1s | ~285 (ethyl), >286 (methylene) | Different chemical environments of carbon atoms. |

| Oxygen | O 1s | ~532-534 | Oxygen in the sulfonyl groups. |

Luminescence and Fluorescence Spectroscopy (if applicable to derivatives/complexes)

While this compound itself is not inherently luminescent, its structural framework can be incorporated into larger systems, such as metal complexes and derivatives, which may exhibit fluorescence or phosphorescence. The strong electron-withdrawing nature of the two sulfonyl groups can influence the electronic properties of such systems.

Research into related structures shows that functionalized disulfones can act as ligands for luminescent metal ions. For instance, a study on the complexes of rare earth picrates with racemic-bis(ethylsulfinyl)methane (a closely related sulfoxide) reported the synthesis and characterization of a series of compounds, including an europium (Eu³⁺) complex. osti.gov The investigation included an analysis of the europium material's emission spectrum, which is a key indicator of its luminescent properties. osti.gov In such complexes, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength. windows.netnih.gov

Furthermore, derivatives like 4-cyanophenyl[bis(ethylsulfonyl)]methane have been studied in the context of proton transfer reactions, with research alluding to investigations of properties such as luminescence quantum yield. researchgate.net This suggests that the introduction of chromophoric groups to the this compound backbone can produce derivatives with interesting photophysical behaviors.

Table 1: Luminescence Properties of this compound Derivatives and Related Complexes

| Compound/Complex | Observed Property | Significance | Reference |

|---|---|---|---|

| Europium(III) picrate (B76445) complex with racemic-bis(ethylsulfinyl)methane | Emission spectrum of the europium center was studied. | Demonstrates that related sulfoxide (B87167) structures can form luminescent lanthanide complexes. | osti.gov |

| 4-Cyanophenyl[bis(ethylsulfonyl)]methane | Mentioned in studies investigating luminescence quantum yield. | Indicates that aromatic derivatives of this compound are candidates for luminescent materials. | researchgate.net |

| Zinc(II) complexes with ligands containing p-methylsulfonyl groups | Exhibited solid-state photoluminescent properties at room temperature. | Shows the utility of the sulfonyl group as a component in larger, luminescent molecular structures. | mdpi.com |

High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for the definitive structural analysis of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. This is particularly valuable for distinguishing between compounds that have the same nominal mass but different atomic compositions. For this compound (C₅H₁₂O₄S₂), HRMS can confirm its elemental makeup and help differentiate it from potential isomers or impurities.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are "soft" ionization techniques that allow for the analysis of molecules with minimal fragmentation, making them ideal for determining the molecular weight of intact analytes. wikipedia.orgwiley-vch.de

Electrospray Ionization (ESI-MS)

ESI-MS is particularly well-suited for analyzing compounds that are soluble and can be ionized in solution. wiley-vch.denih.gov It has been successfully employed to study derivatives of this compound. In a notable study, ESI-MS was used to investigate complexes of 4-cyanophenyl[bis(ethylsulfonyl)]methane. researchgate.net The technique allowed for the direct detection of the carbanion [A⁻] in the negative ion mode, which forms due to the high acidity of the central C-H bond, stabilized by the two adjacent sulfonyl groups. researchgate.net This demonstrates the power of ESI-MS to probe the charged intermediates of reactions involving this compound derivatives. researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI-MS is a powerful technique for the analysis of non-volatile and thermally fragile molecules, including polymers and biomolecules. wikipedia.orgnih.gov The analyte is co-crystallized with a matrix material that absorbs laser energy, promoting a gentle desorption and ionization of the analyte. wikipedia.org While specific MALDI-MS studies focusing directly on this compound are not prominent in the literature, the technique holds significant potential. It would be particularly applicable for the analysis of larger, non-volatile derivatives or metal complexes of this compound that may not be amenable to other methods. Its ability to generate singly charged ions with minimal fragmentation would be advantageous for confirming the molecular weight of such species. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound

Tandem mass spectrometry (MS/MS) is an indispensable technique for structural elucidation. It involves selecting a specific precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. nationalmaglab.org This process provides a fragmentation fingerprint that reveals the molecule's substructures.

The fragmentation pathways for derivatives of this compound have been explored. For the carbanion of 4-cyanophenyl[bis(ethylsulfonyl)]methane, formed via ESI, proposed fragmentation pathways have been described, offering insight into the stability and cleavage patterns of the sulfonyl structure. researchgate.net

For the parent compound, this compound, a plausible fragmentation pattern can be proposed based on the known behavior of sulfones in MS/MS. nih.govresearchgate.net In negative ion mode, the precursor would be the deprotonated molecule, [M-H]⁻, at m/z 199. In positive ion mode, adducts such as [M+Na]⁺ at m/z 223 would be likely precursor ions. The primary fragmentation routes would involve the cleavage of C-S and S-C bonds and the loss of small, stable neutral molecules like SO₂.

Table 2: Proposed MS/MS Fragmentation Pathway for this compound (C₅H₁₂O₄S₂)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [M-H]⁻ (199.01) | 135.03 | SO₂ (63.96 Da) | [C₅H₁₁O₂S]⁻ |

| [M-H]⁻ (199.01) | 105.98 | C₂H₅SO₂ (93.03 Da) | [C₃H₆O₂S]⁻ |

| [M-H]⁻ (199.01) | 93.03 | C₃H₆O₂S (106.00 Da) | [C₂H₅SO₂]⁻ |

| [M+Na]⁺ (223.01) | 159.03 | SO₂ (63.96 Da) | [C₅H₁₂O₂SNa]⁺ |

| [M+Na]⁺ (223.01) | 129.99 | C₂H₅SO₂ (93.03 Da) | [C₃H₇O₂SNa]⁺ |

| [M+Na]⁺ (223.01) | 93.03 | C₃H₇O₂SNa (129.99 Da) | [C₂H₅SO₂]⁺ |

Compound Reference Table

Reactivity and Mechanistic Chemistry of Bis Ethylsulfonyl Methane

Acidity and Proton Transfer Dynamics of Bis(ethylsulfonyl)methane

The two ethylsulfonyl groups substantially increase the acidity of the central methylene (B1212753) protons, making this compound a notable carbon acid. researchgate.net The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl groups. rsc.org

The acidity of disulfones has been a subject of thermodynamic and kinetic studies. The pKa values are highly dependent on the substituents attached to the methylene carbon and the solvent used for the measurement. For instance, aryl-substituted derivatives of this compound have been studied in aqueous solutions, with their pKa values typically falling in the range of 10 to 12. rsc.org

A specific derivative, 4-nitrophenyl[bis(ethylsulfonyl)]methane, demonstrates the profound impact of both substituents and the solvent system on acidity. Its pKa has been determined to be 10.08 in water, while in a less polar aprotic solvent like acetonitrile (B52724), the acidity is significantly lower, with a pKa of 22.8. researchgate.netresearchgate.net For comparison, the parent bis(methylsulfonyl)methane (B157166), a closely related compound, has a pKa of 12.7 in water. msu.edugovtgirlsekbalpur.com The introduction of an α-methyl group decreases acidity, whereas an α-bromo group increases it significantly. cdnsciencepub.com Sulfonyl groups are generally considered to interact with the carbanion primarily through polar effects, with some degree of mesomeric (resonance) effect. rsc.org

Table 1: pKa Values of Bis(sulfonyl)methane Derivatives in Various Solvents

| Compound | Substituent (R) | Solvent | pKa | Reference |

|---|---|---|---|---|

| R-CH(SO₂Et)₂ | Aryl groups | Water | 10-12 | rsc.org |

| 4-NO₂C₆H₄-CH(SO₂Et)₂ | 4-Nitrophenyl | Water | 10.08 | researchgate.net |

| 4-NO₂C₆H₄-CH(SO₂Et)₂ | 4-Nitrophenyl | Acetonitrile | 22.8 | researchgate.netresearchgate.net |

| CH₂(SO₂Me)₂ | None | Water | 12.7 | msu.edugovtgirlsekbalpur.com |

| Ph-CH(SO₂Ph)₂ | Phenyl | Water | 12.12 | cdnsciencepub.com |

Kinetic studies on the deprotonation of disulfones reveal very fast reaction rates. The proton transfer reactions involving aryl-substituted bis(ethylsulfonyl)methanes occur in the microsecond range and have been investigated using techniques like the spectrophotometric temperature-jump method. rsc.org

Detailed kinetic and equilibrium experiments have been conducted on the proton abstraction from 4-nitrophenyl[bis(ethylsulfonyl)]methane using strong, non-nucleophilic organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in acetonitrile. researchgate.net The rates of these proton transfer reactions are high, with second-order rate constants (k₂) in the range of 10⁷ dm³mol⁻¹s⁻¹. researchgate.net The activation parameters show relatively low enthalpies of activation and negative entropies of activation, which is characteristic of such reactions. researchgate.netresearchgate.net The intrinsic rates for the deprotonation of these carbon acids are several orders of magnitude lower than for "normal" acids, indicating significant chemical activation due to the partial delocalization of the negative charge in the carbanion. rsc.org

Table 2: Kinetic Data for the Deprotonation of 4-Nitrophenyl[bis(ethylsulfonyl)]methane in Acetonitrile at 25°C

| Base | k₂ (dm³mol⁻¹s⁻¹) | k₋₁ (s⁻¹) | K (M⁻¹) | ΔH≠ (kJmol⁻¹) | ΔS≠ (Jmol⁻¹K⁻¹) | Reference |

|---|---|---|---|---|---|---|

| TBD | 3.29 x 10⁷ | 5.51 x 10⁴ | 906 | 18.1 | -40.3 | researchgate.net |

The solvent plays a critical role in the acidity and proton transfer dynamics of this compound. As noted, the pKa of its 4-nitrophenyl derivative increases dramatically from 10.08 in water to 22.8 in acetonitrile, highlighting the importance of the solvent's ability to solvate the ions involved in the equilibrium. researchgate.net Studies using bis(methylsulfonyl)methane as a probe in various aqueous binary solvent mixtures (e.g., DMSO/H₂O, dioxane/H₂O) show complex solute-solvent interactions that affect the chemical environment of the methylene protons. researchgate.net

The mechanism of the proton transfer reaction can also be influenced by the solvent. In acetonitrile, the reaction between 4-nitrophenyl[bis(ethylsulfonyl)]methane and bases like TBD is proposed to proceed through a transition state complex to form an ion-pair, which then dissociates into free ions. researchgate.net In a solvent like tetrahydrofuran (B95107) (THF), the equilibrium may favor a mixture of free anions and ion pairs. researchgate.net The presence of a common cation (the protonated base, BH⁺) can shift the equilibrium, affecting the observed equilibrium constants. researchgate.net

Kinetic Studies of Deprotonation and Protonation Equilibria

Nucleophilic Reactivity of this compound Carbanions

Deprotonation of the acidic methylene proton generates a resonance-stabilized carbanion. This carbanion is a potent nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. thieme-connect.deresearchgate.net The reactivity of these carbanions is central to the synthetic utility of disulfones. researchgate.net

Carbanions stabilized by α-sulfonyl groups are highly useful in organic synthesis and readily undergo alkylation. thieme-connect.de The anion generated from this compound can react with various electrophiles, such as alkyl halides, to form substituted disulfones. This reactivity is a cornerstone of the chemistry of α-sulfonyl carbanions. researchgate.net

While specific examples detailing the alkylation of the parent this compound are not extensively documented in the provided literature, the general principle is well-established for related compounds. For instance, an efficient synthesis of geminal disulfones involves the selective alkylation of the dianion of bis(methylsulfonyl)methane. researchgate.net Furthermore, the synthesis of various aryl-substituted bis(ethylsulfonyl)methanes implies the use of reactions analogous to alkylation. cdnsciencepub.com The reactivity in alkylation reactions can be higher than that of the commonly used bis(benzenesulfonyl)methane. capes.gov.br

The carbanion derived from this compound can also participate in acylation and addition reactions with carbonyl compounds. The presence of the sulfonyl groups makes the carbanion a "soft" nucleophile, which often favors 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl systems. beilstein-journals.org

Michael Additions Involving this compound

Electrophilic Modifications of this compound

The acidic protons of the methylene group in this compound can be replaced by halogens through reactions with electrophilic halogenating agents. The reaction typically proceeds via the formation of the carbanion intermediate.

The general mechanism for the halogenation (e.g., bromination) is as follows:

Deprotonation: A base removes a proton from the methylene bridge to form the stabilized carbanion. (EtSO₂)₂CH₂ + B⁻ ⇌ (EtSO₂)₂CH⁻ + BH

Electrophilic Attack: The carbanion acts as a nucleophile and attacks an electrophilic halogen source (e.g., Br₂). (EtSO₂)₂CH⁻ + Br₂ → (EtSO₂)₂CHBr + Br⁻

This reaction provides a pathway to α-halo-bis(ethylsulfonyl)methane, a valuable synthetic intermediate for further transformations.

Direct electrophilic nitration or sulfonation at the central methylene carbon of this compound is generally not a feasible reaction. The methylene protons are acidic, not nucleophilic, and the carbon center is electron-deficient due to the adjacent sulfonyl groups. Standard nitrating conditions (e.g., using nitric acid) would not lead to the formation of a C-NO₂ bond at this position. thieme-connect.de Research indicates that while tris(alkylsulfonyl)methanes can be nitrated, bis(alkylsulfonyl)methanes are not sufficiently acidic or reactive to undergo this transformation under similar conditions. thieme-connect.de

However, this compound has been cited in patent literature as a suitable dipolar aprotic solvent for the nitration of aromatic compounds. google.com In this context, it serves as an inert medium that can improve the homogeneity and purity of the nitration products, and in some cases, favorably influence the isomer distribution. google.com It does not participate as a reactant.

Information regarding the direct sulfonation of the methylene bridge in this compound is not available in the reviewed literature, and it is mechanistically unlikely for the same reasons that prevent nitration.

Halogenation Reactions of the Methylene Group

Reactions Involving the Sulfonyl Moieties of this compound

The sulfonyl groups in this compound can undergo various chemical transformations, with reduction being one of the most significant. The strong electron-withdrawing nature of the sulfonyl group makes it a stable functionality, but it can be reduced to lower oxidation states of sulfur, such as sulfinyl or sulfidyl groups, using potent reducing agents.

Common methods for the reduction of sulfones to sulfides often employ strong hydride reagents. For analogous compounds like 1,4-bis(methylsulfonyl)butane, reduction with agents such as lithium aluminum hydride (LiAlH₄) can convert the sulfonyl groups into sulfide (B99878) groups. smolecule.com Another effective reagent for the reductive cleavage of sulfonyl groups is magnesium metal in methanol (B129727), which has been used to cleave the C-SO₂ bonds in related cyclic disulfones. capes.gov.br

Table 2: Potential Reduction Reactions of this compound

| Reagent | Product Type | General Reaction |

| Strong Hydride (e.g., LiAlH₄) | Thioether derivative | (EtSO₂)₂CH₂ → (EtS)₂CH₂ (and other products) |

| Mg/MeOH | Desulfonylation/Cleavage | (EtSO₂)₂CH₂ → CH₄ + EtSO₂H (and other products) |

This table outlines potential transformations based on established reactivity for other sulfones.

These reduction reactions are synthetically useful for removing the sulfonyl groups after they have served their purpose in activating the methylene bridge for C-C bond formation. This "traceless" nature makes bis(sulfonyl)methanes valuable reagents in organic synthesis.

Reactivity of Ethyl Groups within the this compound Framework

The reactivity of this compound is dominated by the high acidity of the protons on the central methylene carbon (–CH₂–), which is positioned between two powerful electron-withdrawing sulfonyl groups (–SO₂–). This makes the central carbon the primary site for deprotonation and subsequent reactions.

The ethyl groups (–CH₂CH₃) themselves are significantly less reactive. Within the ethyl group, the protons on the carbon adjacent to the sulfonyl group (α-hydrogens) are more acidic than those on the terminal methyl carbon (β-hydrogens) due to the inductive effect of the sulfonyl group. However, their acidity is substantially lower than that of the central methylene protons. Consequently, chemical reactions involving deprotonation, such as alkylation or condensation, occur almost exclusively at the central carbon. researchgate.net

Reactivity at the ethyl groups would likely require conditions where the central methylene position is sterically blocked or has already been substituted. In such a scenario, reactions typical for alkyl chains attached to electron-withdrawing groups could theoretically occur, but these are not common transformations for this compound as the methylene bridge remains the most kinetically and thermodynamically favorable reaction site. Studies focusing on the selective functionalization of the ethyl groups in this compound are not widely reported in the literature, underscoring the predominant reactivity of the central methylene bridge. libretexts.org

Organometallic Chemistry and Coordination of this compound Ligands

This compound possesses the structural motif of two functional groups connected by a methylene linker, which is a common framework for bidentate ligands. iucr.org The sulfonyl groups (R–SO₂–R) contain oxygen atoms with lone pairs that can act as Lewis basic sites, allowing them to coordinate to metal centers. When acting as a ligand, this compound typically functions as a bidentate O,O'-donor, chelating to a metal ion to form a stable six-membered ring (M-O-S-C-S-O).

While crystal structures for metal complexes of this compound itself are not extensively documented, the coordination behavior can be inferred from related compounds. For instance, the analogous compound racemic-bis(ethylsulfinyl)methane (with S=O groups instead of SO₂) readily forms complexes with rare earth metals, coordinating through its sulfinyl oxygen atoms. nih.gov Similarly, other ligands with a X–CH₂–X backbone, such as bis(pyrazolyl)methane and bis(diphenylphosphino)methane, are well-known for their ability to form stable chelate complexes with a variety of transition metals, including copper, iron, silver, and palladium. eiu.edursc.orgnih.govmdpi.com

The characterization of such complexes typically involves techniques like single-crystal X-ray diffraction to determine the solid-state structure and coordination geometry, alongside spectroscopic methods such as infrared (IR) spectroscopy to observe shifts in the S=O stretching frequency upon coordination to the metal.

Ligands containing a flexible bis(functional group)methane backbone are pivotal in homogeneous catalysis, as they can influence the steric and electronic environment of a metal catalyst, thereby controlling its activity and selectivity. For example, palladium complexes bearing C₂-symmetric bis-sulfoxide ligands have been employed in C–H activation reactions. acs.org Likewise, complexes of bis(oxazoline) and bis(pyrazolyl)methane ligands are effective in palladium-catalyzed allylic alkylations and polymerization reactions, respectively. nih.goveiu.edu

Based on its structural similarity to these successful ligand classes, this compound is a viable candidate for use as a ligand in transition metal catalysis. The formation of a stable six-membered chelate ring could provide a well-defined coordination sphere suitable for catalytic processes. However, despite this potential, the application of metal complexes where this compound or its simple alkyl derivatives serve as the primary directing ligand in catalysis is not a widely reported area in scientific literature. The focus of its use in catalysis has predominantly been as a reagent rather than as a ligand.

Synthesis and Characterization of Metal Complexes with this compound

Catalytic Transformations Mediated by this compound Derivatives

In the field of organocatalysis, which uses small organic molecules as catalysts, bis(sulfonyl)methane derivatives serve as excellent pronucleophiles. The high acidity of the central methylene protons allows for easy deprotonation by a catalytic amount of an organic base, such as a chiral amine, to form a stabilized carbanion. This carbanion is a soft nucleophile that can participate in various carbon-carbon bond-forming reactions.

A prominent application is in the organocatalytic Michael addition to α,β-unsaturated aldehydes. For example, bis(arylsulfonyl)methane undergoes conjugate addition to these aldehydes when catalyzed by prolinol derivatives. nih.gov This reaction provides an indirect method for the β-methylation of α,β-unsaturated aldehydes following the removal of the sulfonyl groups. nih.gov The general mechanism involves the activation of the bis(sulfonyl)methane by the organocatalyst to generate the nucleophile, which then attacks the electrophilic acceptor.

The table below summarizes representative organocatalytic reactions involving bis(sulfonyl)methane derivatives, demonstrating the versatility of this functional group.

| Reaction Type | Substrate (Electrophile) | Catalyst Type | Product Type | Ref. |

| Michael Addition | α,β-Unsaturated Aldehydes | Prolinol Derivatives | Michael Adducts | nih.gov |

| 1,4-Addition | α,β-Unsaturated Ketones, Esters, Nitriles | Trimethylphosphine | γ-Functionalized Sulfones | beilstein-journals.org |

| [4+2] Cyclization | Benzofuran-derived Azadienes | Bifunctional Squaramide | Benzofuran-fused Heterocycles | beilstein-journals.org |

Beyond organocatalysis, the carbanion generated from this compound is a valuable nucleophile in transition metal-catalyzed transformations. A key example is the palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction. mdpi.com

In this reaction, a palladium(0) catalyst activates an allylic substrate (e.g., an allyl carbonate or fluoride) to form a π-allyl palladium(II) complex. In a separate step, a base deprotonates this compound to generate the nucleophilic carbanion. This anion then attacks the π-allyl complex, forming a new carbon-carbon bond and yielding a chiral homoallylic sulfone. rsc.org The use of specialized chiral ligands on the palladium center allows for high enantioselectivity in the final product. Recent advances have developed methods to generate the sulfonyl carbanion in situ under mild conditions, overcoming challenges related to the pKₐ of the pronucleophile. rsc.org

This application showcases this compound not as a ligand coordinating to the metal, but as a source of stabilized carbon nucleophiles for constructing complex molecular architectures.

| Reaction Name | Metal Catalyst | Ligand Type | Substrate | Role of this compound | Product | Ref. |

| Asymmetric Allylic Alkylation (AAA) | Palladium | Chiral Diamidophosphite | Allyl Fluorides | Nucleophile Source | Chiral Homoallylic Sulfones | rsc.org |

| Asymmetric Allylic Alkylation (AAA) | Palladium | Bis(oxazoline) | Allyl Acetates | Nucleophile Source (via malonate analog) | Chiral Allylic Malonates | nih.gov |

Applications of Bis Ethylsulfonyl Methane in Chemical Synthesis and Materials Science

Bis(ethylsulfonyl)methane as a C1 Synthon in Complex Organic Synthesis

A C1 synthon is a single-carbon building block that can be incorporated into a larger molecule. This compound serves as an effective C1 synthon due to the acidity of its methylene (B1212753) protons, which allows for the facile formation of a carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

The carbanion generated from the deprotonation of this compound is a potent nucleophile that readily reacts with a range of electrophiles. This reactivity is fundamental to its role in carbon skeleton elaboration. For instance, it can undergo alkylation reactions with alkyl halides to introduce new carbon chains. The resulting substituted this compound can then be further functionalized, making it a valuable intermediate in the synthesis of complex organic molecules.

A notable application of this principle is seen in the Knoevenagel condensation. In a piperidine-catalyzed reaction, this compound condenses with benzaldehyde (B42025). researchgate.net This reaction demonstrates the ability of the activated methylene group to participate in carbon-carbon double bond formation, a key step in building more complex molecular architectures.

The analogous compound, bis(phenylsulfonyl)methane (B177063), has been used in Michael reactions. Its deprotonated form acts as a nucleophile that adds to α,β-unsaturated compounds, a transformation that creates new carbon-carbon single bonds and extends the carbon framework. orgsyn.org This highlights the general utility of such bis(sulfonyl)methane compounds in carbon skeleton elaboration.

The ethylsulfonyl groups in this compound are not merely activating groups; they can also be incorporated into the final product, leading to the synthesis of sulfonyl-containing fine chemicals. Sulfones are a significant class of compounds with diverse applications, including in pharmaceuticals and materials science.

For example, the reaction of bis(methylsulfonyl)methane (B157166) with N-heterocyclic carbenes represents an acid-base reaction to form imidazolium (B1220033) salts, which are a type of ionic liquid. growingscience.com This demonstrates how the core structure of bis(sulfonyl)methanes can be utilized to create functional materials.

Furthermore, derivatives of bis(sulfonyl)methanes are precursors to other important chemical entities. For instance, bis(cyclohexylsulfonyl)methane (B13831627) can be diazotized to form bis(cyclohexylsulfonyl)diazomethane, a compound with applications in photochemistry. This transformation showcases the potential of the this compound framework to be converted into other valuable sulfonyl-containing compounds.

Building Block for Carbon Skeleton Elaboration

Utilization of this compound in Heterocycle Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound and its derivatives have proven to be useful synthons in the construction of various heterocyclic systems.

The presence of sulfur atoms in this compound makes it a natural precursor for the synthesis of sulfur-containing heterocycles. While direct examples involving this compound are not extensively documented in the provided search results, the chemistry of related sulfur compounds provides a strong indication of its potential. The synthesis of various sulfur-containing heterocycles often relies on precursors that can provide both carbon and sulfur atoms. nih.gov For instance, reactions involving the formation of C–S bonds are fundamental to building these ring systems. rsc.org

The reactivity of the activated methylene group in this compound can also be exploited in the synthesis of nitrogen and oxygen-containing heterocycles. nih.gov For example, the Knoevenagel condensation product of this compound and benzaldehyde could potentially undergo further reactions to form heterocyclic rings. researchgate.net

The synthesis of bis-heterocyclic compounds, which contain two heterocyclic rings, often involves versatile intermediates. nih.govnih.gov While not a direct example, the synthesis of bis(indolyl)methanes through the reaction of indoles with aldehydes illustrates a common strategy for linking heterocyclic units, a role that could potentially be facilitated by derivatives of this compound. mdpi.comrsc.org

Synthesis of Sulfur-Containing Heterocycles

Role of this compound in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are highly valued for their efficiency and atom economy.

While the direct participation of this compound in MCRs is not explicitly detailed in the provided search results, the reactivity of its functional groups suggests its potential as a component in such reactions. For instance, the synthesis of bisindoles has been achieved through a multicomponent reaction involving an indole, an aromatic aldehyde, and a secondary amine. mdpi.com The activated methylene group of this compound could potentially participate in similar transformations.

Furthermore, other sulfonyl-containing compounds have been utilized in MCRs. For example, tosylmethyl isocyanide (TosMIC) has been employed as a C1 synthon and a sulfone source in the copper-catalyzed synthesis of vinyl sulfones. rsc.org This highlights the potential for sulfonyl compounds like this compound to serve as key building blocks in the development of novel multicomponent reactions for the efficient synthesis of complex molecules. rsc.orgresearchgate.net

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecules, which is crucial for drug discovery and chemical biology. This compound contributes to this field primarily as a C-H acid component in condensation reactions.

The active methylene group in this compound is readily deprotonated, forming a stable carbanion that can participate in various carbon-carbon bond-forming reactions. A key example is its use in the Knoevenagel condensation. Research has demonstrated the piperidine-catalyzed Knoevenagel condensation between benzaldehyde and this compound as a step in a diversity-oriented synthesis pathway. researchgate.net This reaction creates a new olefinic bond, introducing structural complexity that can be further elaborated upon to generate a library of diverse compounds. The principles of DOS often rely on such reliable, high-yielding reactions that allow for the systematic variation of building blocks to explore vast areas of chemical space. ku.edumdpi.com

The general applicability of activated methylene compounds in multicomponent reactions (MCRs), a cornerstone of DOS, further highlights the potential of this compound. acs.org MCRs that generate privileged scaffolds, such as 4H-chromenes, have been developed using structurally related sulfonyl acetonitriles. acs.org This suggests the potential for this compound to be employed in similar one-pot reactions to generate novel heterocyclic libraries.

Derivatization of this compound for Functional Material Precursors

The core structure of this compound can be chemically modified to produce valuable precursors for a range of functional materials. By introducing polymerizable or electronically active moieties, its derivatives become key components in the synthesis of advanced polymers, liquid crystals, and organic electronic materials.

Synthesis of Monomers for Polymer Applications

A critical derivative of the this compound family for polymer science is Bis(vinylsulfonyl)methane (BVSM) . smolecule.comnih.govscbt.com This monomer contains two reactive vinyl groups, making it an excellent cross-linking agent and a building block for polymers. smolecule.com The synthesis of BVSM can be achieved through the dehydration of its precursor, bis(2-hydroxyethyl sulfonyl)methane, using a strong acid dehydrating agent in the presence of a polymerization inhibitor. scispace.com This method represents a streamlined route to a valuable monomer. scispace.com

BVSM is particularly recognized for its role as a bifunctional cross-linking agent. It reacts readily with nucleophiles like amines and thiols via Michael addition, forming stable covalent bonds. smolecule.com This reactivity is harnessed in polymer chemistry to create stable polymer networks and hydrogels. For example, BVSM is used to cross-link gelatin to form hydrogels with enhanced mechanical properties, suitable for applications in tissue engineering and drug delivery.

| Property | Description | Application | Reference(s) |

| Functionality | Bifunctional vinyl groups | Cross-linking agent, Monomer | |

| Reactivity | High reactivity towards nucleophiles (amines, thiols) | Hydrogel formation, Polymer network stabilization | smolecule.com |

| Application | Synthesis of poly(thioether sulfone)s, Gelatin hydrogels | High-refractive-index polymers, Tissue engineering |

Precursors for Liquid Crystals and Organic Electronic Materials

The strong electron-withdrawing nature of the sulfonyl group (–SO₂) is a key feature in the design of molecules for organic electronic materials and liquid crystals. While specific research detailing the use of this compound derivatives as precursors for liquid crystals is limited, the structural features of related compounds provide a basis for their potential. Liquid crystalline properties often arise from molecules with rigid, rod-like structures. Polyethers based on structures like trans-1,4-bis[(methylsulfonyl)methyl]cyclohexane have been shown to exhibit nematic mesophases, demonstrating that the inclusion of the bis(sulfonyl)methane moiety can be compatible with liquid crystal formation. dtic.mil The synthesis of novel compounds bearing bis-azomethine linkages has also been explored for creating new liquid crystalline materials. nih.gov

In the realm of organic electronics, the sulfonyl group is a common building block. Polymers containing sulfonyl groups, such as sulfonated poly(arylene ether sulfone)s, are widely studied for applications like proton exchange membranes in fuel cells. mdpi.com Furthermore, the related compound bis[(trifluoromethyl)sulfonyl]methane is noted for its strong acidity and the high electronegativity conferred by its trifluoromethyl groups, making it a building block for fluorinated compounds and materials with unique electronic properties. rsc.orgcymitquimica.com The ability to functionalize the active methylene carbon of bis(sulfonyl)methanes allows for the synthesis of complex derivatives that could be tailored for applications in organic field-effect transistors (OFETs) or as host materials in organic light-emitting diodes (OLEDs), where electron-deficient moieties are often required.

Applications of this compound in Polymer Chemistry

The unique chemical structure of this compound and its derivatives allows for their direct integration into polymer structures, imparting specific properties to the resulting materials.

Incorporation into Main Chain Polymers

The incorporation of the this compound unit into the main chain of a polymer can lead to the formation of poly(disulfone)s. The acidic nature of the methylene protons allows the compound to be deprotonated, forming a carbanion that can act as a nucleophile in condensation polymerization reactions. For example, it can react with dihalides or other dielectrophiles in a step-growth polymerization process.

While direct polymerization of this compound is not widely documented in the provided sources, the reactivity of related compounds provides a clear pathway. For instance, nickel-catalyzed homocoupling polymerization of monomers containing sulfonate leaving groups (mesylates) is a known method for creating polyaromatics. nih.gov A plausible route for incorporating the this compound moiety involves its deprotonation followed by reaction with a di-electrophilic monomer, such as an alkyl dihalide or an activated aryl dihalide, to build the polymer chain.

The derivative Bis(vinylsulfonyl)methane (BVSM) can also participate in polymerization reactions to form polymers with the disulfone moiety as a repeating unit in the backbone, for instance, through addition polymerization mechanisms. smolecule.com The resulting polymers, containing the flexible and highly polar bis(sulfonyl)methane linker, would be expected to have distinct thermal and mechanical properties.

Side-Chain Modifications for Specialty Polymers

The incorporation of sulfonyl-containing moieties, such as the bis(ethylsulfonyl)methyl group, into the side chains of polymers represents a strategic approach to designing specialty polymers with tailored functionalities. This modification can significantly alter the physical and chemical properties of the base polymer, leading to materials suitable for high-performance applications.

Research into analogous structures provides insight into the potential of this compound derivatives. For instance, polyimides featuring sulfonyl groups in their side chains have been synthesized and shown to exhibit significantly enhanced dielectric properties and energy storage capabilities. researchgate.net In one study, a novel diamine monomer containing a sulfonyl side chain was used to prepare a series of polyimides. The resulting polymers demonstrated superior thermal resistance with glass transition temperatures ranging from 162–208°C, high permittivity, and impressive discharged energy densities, making them promising candidates for high-performance dielectric materials. researchgate.net The strong polarity of the sulfonyl group is credited with these enhancements.

Another relevant area is the use of related vinyl-functionalized sulfonyl methanes in polymer synthesis. Bis(vinylsulfonyl)methane, for example, acts as a bifunctional monomer in Michael polyaddition reactions with dithiols to create sulfur-rich poly(thioether sulfone)s. researchgate.net These polymers are noted for their high refractive indices and have been investigated for their unique photophysical properties, such as fluorescence-phosphorescence dual emission, which could be applied in optoelectronics and as probes for detecting explosives. researchgate.net

Furthermore, the concept of post-polymerization modification has been effectively used to introduce highly acidic sulfonylmethane functionalities onto polymer surfaces. In a notable study, a superacidic carbon acid group, bis[(trifluoromethyl)sulfonyl]methyl, was grafted onto a polymer backbone. rsc.org This was achieved by reacting a polymer containing hydroxyl groups with 1,1-bis[(trifluoromethyl)sulfonyl]ethylene. The resulting material, with its surface decorated by these superacidic units, functioned as a highly efficient and reusable solid-state organocatalyst for reactions like the Mukaiyama aldol (B89426) reaction. rsc.org This approach highlights a powerful method for creating functional materials where the unique electronic properties of the bis(sulfonyl)methyl group are leveraged for catalysis.

These examples collectively underscore the versatility of incorporating sulfonylmethane-type groups into polymer side chains. By analogy, modifying polymers with this compound derivatives could yield materials with a unique combination of properties, including high polarity, thermal stability, and potential for catalytic activity, suitable for advanced technological applications.

This compound in Chelation and Ligand Design for Coordination Chemistry

The structure of this compound, CH₂(SO₂CH₂CH₃)₂, makes it an intriguing candidate for ligand design in coordination chemistry. The central methylene (CH₂) group is activated by the two strongly electron-withdrawing ethylsulfonyl groups. This activation increases the acidity of the methylene protons, allowing for deprotonation to form a carbanion, C⁻H(SO₂R)₂. The resulting anionic carbon center, along with the four oxygen atoms of the sulfonyl groups, can act as potential coordination sites for metal ions.

Design of Novel Chelating Agents from this compound

The design of novel chelating agents based on the this compound scaffold focuses on exploiting its potential as a bidentate or polydentate ligand. Upon deprotonation, the molecule can coordinate to a metal center in several ways. A common mode is through the two oxygen atoms, one from each sulfonyl group, forming a stable six-membered chelate ring with the metal ion. This O,O'-bidentate coordination is prevalent in related bis(sulfonyl) compounds.

The design principles for such ligands are heavily influenced by the electronic properties of the substituents. The strong electron-withdrawing nature of the ethylsulfonyl groups is paramount. It not only facilitates the deprotonation of the central carbon but also modulates the electron density on the sulfonyl oxygens, thereby influencing the strength of the metal-ligand bond. This principle has been explored in a wide range of 'bis-methane' type ligands where the central carbon is flanked by various electron-withdrawing groups. For example, studies on bis(o-azaheteroaryl)methanes show that the ability to form stable neutral chelates with divalent transition metals is directly dependent on the electron-withdrawing capacity of the heteroaromatic rings, which stabilizes the negative charge of the anionic ligand. nih.govresearchgate.net

While specific studies on this compound as a primary chelating agent are not extensively documented, research on analogous compounds provides a strong foundation for its potential. For instance, bis(trifluoromethylsulphonyl)methane (B1329319) is recognized for its ability to form stable complexes with metal ions, functioning as a ligand in coordination chemistry. The coordination chemistry of related disulfoxide ligands, such as 1,2-bis(ethylsulfinyl)ethane, with lanthanide ions has been shown to produce complexes with interesting luminescent properties, where the sulfinyl oxygens act as the donor atoms. researchgate.net The coordination of a 4-cyanophenyl[bis(ethylsulfonyl)]methane derivative has also been noted, indicating the viability of this class of compounds in forming metal complexes. researchgate.net

The versatility of the this compound scaffold allows for further modification to create more complex, polydentate ligands. Functional groups could be introduced on the ethyl chains or by replacing one of the ethyl groups with a different functional arm, potentially increasing the denticity and selectivity for specific metal ions.

Applications in Metal Ion Extraction and Separation

The ability of this compound and its derivatives to act as selective chelating agents makes them promising candidates for applications in solvent extraction and separation of metal ions. The process of solvent extraction relies on a ligand that can selectively bind a target metal ion in an aqueous phase and transport it into an immiscible organic phase.

Proton-ionizable ligands containing sulfonyl groups are particularly effective for this purpose. The ligand, in its neutral form, resides in the organic phase. At the aqueous-organic interface, it can be deprotonated (often facilitated by the pH of the aqueous phase) and then chelate a metal ion from the aqueous solution. The resulting neutral metal-ligand complex is soluble in the organic solvent and is thus extracted. The metal ion can later be stripped back into a fresh aqueous phase by treatment with an acidic solution, which protonates the ligand and releases the metal ion.

Research on calixarenes functionalized with N-(X-sulfonyl)carboxamide side arms demonstrates the effectiveness of the sulfonyl group in metal ion separation. These ligands have shown high efficiency and selectivity in the solvent extraction of heavy metals like Pb²⁺ and Hg²⁺, as well as alkali and alkaline earth metal cations. arkat-usa.org The acidity, and therefore the extraction capability, can be "tuned" by modifying the 'X' group on the sulfonyl moiety. arkat-usa.org

Similarly, other novel ligands incorporating sulfonyl and amide functionalities have been developed for the selective separation of actinides, such as Am(III) and Cm(III), from lanthanides in spent nuclear fuel reprocessing. rsc.org These ligands exhibit rapid extraction rates and high separation factors, which are crucial for industrial-scale processes. The data below summarizes the extraction performance of a related N-(trifluoromethylsulfonyl)carboxamide calix tdl.orgarene ligand.

| Metal Ion | % Extraction |

|---|---|

| Mg²⁺ | <1 |

| Ca²⁺ | 10 |

| Sr²⁺ | 55 |

| Ba²⁺ | 92 |

Data derived from competitive solvent extractions of alkaline earth metal cations from a basic aqueous solution (pH 9.8) into chloroform (B151607) by a 1.00 mM solution of a calix tdl.orgarene N-(trifluoromethylsulfonyl)carboxamide ligand. arkat-usa.org

The separation of "twin-like" metal ions, such as Ni²⁺ and Cu²⁺, has been achieved using gemini (B1671429) surfactants containing sulfonate groups, highlighting the role of sulfur-oxygen moieties in achieving fine-tuned selectivity. nih.gov While direct application of this compound in these processes is a subject for further research, the principles established with analogous sulfonyl-containing ligands strongly suggest its potential utility in the selective extraction and separation of metal ions.

Computational and Theoretical Studies of Bis Ethylsulfonyl Methane

Quantum Chemical Calculations on the Electronic Structure of Bis(ethylsulfonyl)methane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations reveal the distribution of electrons and the nature of the chemical bonds, which in turn dictate its reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has been a important tool in the study of sulfonyl-containing compounds. While comprehensive DFT studies focusing solely on the ground state of neutral this compound are not extensively documented in dedicated publications, related studies on its derivatives and anions provide valuable data. For instance, DFT calculations have been employed to understand the electronic properties of carbanions derived from (4-R¹-phenyl)bis(ethylsulfonyl)methanes. researchgate.netresearchgate.net These studies often utilize methods like B3LYP to correlate calculated parameters with experimental data, such as NMR chemical shifts, to elucidate π-charge distribution in the anionic species. researchgate.net

In a broader context, DFT is frequently used to model the structure and properties of novel drug substances, with methods like B3LYP providing accurate descriptions of small molecules within a reasonable computational cost. taylorandfrancis.com For related α-disulfonyl carbanions, electronic densities have been determined using experimental ¹³C chemical shifts in conjunction with calculations at the MP2/cc-pVDZ level of theory, showcasing the synergy between experimental and computational approaches. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for determining electronic structure. Studies on complexes involving derivatives of this compound have utilized ab initio calculations to predict their structure and energetics. For example, research on the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with organic bases has likely employed such methods to understand the interactions at a molecular level. cdnsciencepub.comcdnsciencepub.com

Conformational Landscape and Energetics of this compound

The flexibility of the ethyl groups and the central methylene (B1212753) bridge in this compound gives rise to multiple possible three-dimensional arrangements, or conformations. Computational chemistry is ideally suited to explore this conformational landscape.

Energy Barriers for Conformational Interconversion

The energy barriers between different stable conformations determine the dynamics of the molecule. Calculating these barriers requires mapping the potential energy surface along the rotational coordinates of the bonds. While specific data for the energy barriers of conformational interconversion in this compound is not available in the reviewed literature, this type of analysis is a standard application of computational chemistry. unibo.itucsd.edu Such calculations would typically involve locating the transition state structures that connect the stable conformers and determining their energy relative to the minima.

Computational Modeling of Reaction Pathways Involving this compound

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can map out the entire reaction pathway, identifying intermediates and transition states.

An example of a reaction involving this compound is the Knoevenagel condensation. A study on the piperidine-catalyzed condensation between benzaldehyde (B42025) and this compound revealed a stereospecific rearrangement. researchgate.netdss.go.th While the computational investigation of this specific reaction is not detailed, related reaction mechanisms, such as the Favorskii reaction, have been studied using ONIOM-RB3LYP calculations to compare different reaction channels. researchgate.net These computational approaches provide insights into the favorability of different pathways and the structures of key intermediates and transition states.

The table below summarizes the types of computational studies that have been applied to this compound and related compounds.

| Computational Aspect | Methodology Example | Focus of Study | Reference Compound |

| Electronic Structure | DFT (B3LYP), Ab initio (MP2) | π-Charge distribution, Complex energetics | (4-R¹-phenyl)this compound carbanions |

| Conformational Analysis | - | Stable conformers | - |

| Reaction Pathways | ONIOM-RB3LYP | Knoevenagel condensation mechanism | This compound |

Transition State Search and Reaction Barrier Calculations

While computational studies on the parent this compound are not extensively documented in dedicated publications, significant research has been conducted on its derivatives, particularly C-acids like 4-nitrophenyl[bis(ethylsulfonyl)]methane. These studies, which focus on proton abstraction reactions, provide valuable insight into the transition states and energy barriers involved.

The proton transfer from 4-nitrophenyl[bis(ethylsulfonyl)]methane to strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,1,3,3-tetramethylguanidine (B143053) (TMG) in acetonitrile (B52724) has been investigated using experimental techniques like the T-jump method, which measures fast reaction rates. researchgate.net These experiments have determined the kinetic parameters, including the activation enthalpies (ΔH≠) and activation entropies (ΔS≠), which characterize the energy barrier of the reaction. researchgate.netresearchgate.net

The activation parameters for the proton abstraction from 4-nitrophenyl[bis(ethylsulfonyl)]methane reveal significant details about the transition state. The negative entropies of activation suggest a more ordered structure in the transition state compared to the reactants, which is expected for a bimolecular reaction. researchgate.net

| Base | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J mol⁻¹ K⁻¹) |

|---|---|---|

| TMG | 18.1 | -84.9 |

| TBD | 28.7 (or 18.1) | -14.3 (or -40.3) |

| MTBD | 40.0 (or 13.5) | -13.6 (or -62.3) |

Note: Discrepancies in reported values for TBD and MTBD exist across different studies. researchgate.netresearchgate.net

Prediction of Reaction Selectivity and Mechanism

Theoretical studies are instrumental in predicting reaction mechanisms and selectivity. For the deprotonation of C-acids derived from this compound, a multi-step mechanism is generally proposed. researchgate.netresearchgate.net This mechanism, particularly for the reaction of 4-nitrophenyl[bis(ethylsulfonyl)]methane with bases like TBD and MTBD in acetonitrile, involves the initial formation of a transition state complex, which then evolves into an ion-pair intermediate, and finally into free ions. researchgate.netresearchgate.net

The proposed mechanism can be summarized as: C-H + B ⇌ [TS] ⇌ [C⁻···HB⁺] ⇌ C⁻ + HB⁺ (where C-H is the carbon acid, B is the base, [TS] is the transition state, and [C⁻···HB⁺] is the ion-pair)